molecular formula C22H27NO3S B8293303 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate

Cat. No. B8293303
M. Wt: 385.5 g/mol
InChI Key: HHQUVRBYOLXZNM-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate is a useful research compound. Its molecular formula is C22H27NO3S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate

InChI

InChI=1S/C22H27NO3S/c1-21(2,3)16-10-12-17(13-11-16)27-23(6)20(24)25-18-9-7-8-15-14-22(4,5)26-19(15)18/h7-13H,14H2,1-6H3

InChI Key

HHQUVRBYOLXZNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

One-half (by volume) of the resultant solution of 4-(tert-butyl)benzenesulfenyl chloride was added to a solution of 10.9 g of carbofuran in 30 ml of pyridine. The mixture was allowed to stand overnight, then poured into water. The water-insoluble material was washed several times with water, then dissolved in ether. The ether solution was washed with water and dried. Removal of the ether under reduced pressure gave a solid which on recrystallization from hexane-ether gave 7.5 g of solid, m.p. 120°-3°. Four recrystallizations from hexane gave 2,3-dihydro-2,2-dimethyl-7-benzofuranyl [4-(tert-butyl)phenylthio] (methyl)carbamate, m.p. 122°-123°. The n.m.r. spectrum was consistent with the assigned structure.
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